molecular formula C10H12ClN3O B7982997 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B7982997
M. Wt: 225.67 g/mol
InChI Key: YUERNFPZJVRVKO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions to form the quinazolinone core. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve yields and reduce reaction times . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate their activity, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)quinazolin-4-one
  • 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
  • 2,3-Disubstituted quinazolin-4(3H)-ones

Uniqueness

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct biological activities compared to other quinazolinone derivatives. This substitution enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(2-aminoethyl)quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;/h1-4,7H,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUERNFPZJVRVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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